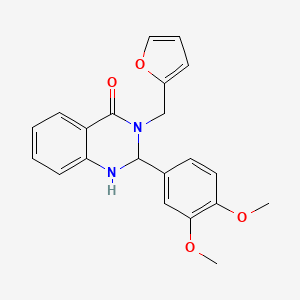
2-(benzoylamino)-2,4-hexadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoylamino)-2,4-hexadienoic acid, also known as benzoylalanine, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multistep process that involves the reaction of benzoyl chloride with L-alanine followed by cyclization and decarboxylation. The resulting product has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-(benzoylamino)-2,4-hexadienoic acid involves its ability to bind to specific receptors and enzymes in the body. This includes the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to have an effect on the activity of certain receptors such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are wide-ranging and have been studied extensively. These effects include the modulation of inflammation, pain, and anxiety, as well as the potential to improve cognitive function and memory. The compound has also been shown to have antioxidant properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(benzoylamino)-2,4-hexadienoic acid in lab experiments is its ability to modulate specific enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of certain diseases and conditions, as well as for developing new therapies. However, the compound's complex synthesis process and limited availability can make it difficult to work with in some lab settings.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(benzoylamino)-2,4-hexadienoic acid. One area of research that is particularly promising is the compound's potential as a therapeutic agent for a range of diseases and conditions. This includes the treatment of inflammation, pain, anxiety, and cognitive dysfunction. Additionally, further study is needed to better understand the compound's mechanism of action and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-(benzoylamino)-2,4-hexadienoic acid involves several steps that require careful attention to detail. First, benzoyl chloride is reacted with L-alanine in the presence of a base such as sodium hydroxide. This results in the formation of N-benzoyl-L-alanine, which is then cyclized using a suitable reagent such as phosphorus oxychloride. The resulting product is then subjected to decarboxylation using a strong acid such as hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(Benzoylamino)-2,4-hexadienoic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's mechanism of action and its ability to modulate the activity of certain enzymes and receptors in the body. This has led to a range of studies exploring the compound's potential as a therapeutic agent for a variety of diseases and conditions.
Eigenschaften
IUPAC Name |
(2Z,4E)-2-benzamidohexa-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIUMCGHLQWRGE-PGHCUCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(/C(=O)O)\NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5127446.png)
![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)


![5-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5127471.png)
![5-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5127488.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5127489.png)
![2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)

![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5127522.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)